molecular formula C14H21BrClNO B5291111 N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride

N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride

Cat. No. B5291111
M. Wt: 334.68 g/mol
InChI Key: RULLVIZBAOKCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride, also known as Brucine hydrochloride, is a chemical compound that has been used in scientific research for various purposes. Brucine hydrochloride is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride is related to its ability to inhibit the neurotransmitter glycine. Glycine is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride binds to the glycine receptor and prevents the binding of glycine, which leads to an increase in neuronal activity.
Biochemical and physiological effects:
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has been shown to have various biochemical and physiological effects. One of the main effects of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride is its ability to inhibit the neurotransmitter glycine. This leads to an increase in neuronal activity, which can have various physiological effects. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has also been shown to have an analgesic effect, which makes it useful in the study of pain perception.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has several advantages for lab experiments. One of the main advantages is its ability to inhibit the neurotransmitter glycine, which makes it useful in the study of the nervous system. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride is also relatively stable, which makes it easy to handle in the lab. However, there are also some limitations to the use of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with.

Future Directions

There are several future directions for the use of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride in scientific research. One of the main directions is in the study of pain perception and the modulation of pain signals. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has been shown to have an analgesic effect, which makes it useful in the development of new pain medications. Another direction is in the study of the nervous system. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has been shown to have an inhibitory effect on the neurotransmitter glycine, which makes it useful in the study of neuronal activity.
Conclusion:
N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride is a chemical compound that has been used in scientific research for various purposes. It is synthesized by reacting N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride with hydrochloric acid and has been shown to have an inhibitory effect on the neurotransmitter glycine. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has several advantages for lab experiments, but also has some limitations due to its toxicity. There are several future directions for the use of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride in scientific research, including the study of pain perception and the modulation of pain signals, and the study of the nervous system.

Synthesis Methods

N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride can be synthesized by reacting N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride with hydrochloric acid. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride is a natural alkaloid that is found in the seeds of Strychnos nux-vomica. The reaction between N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride and hydrochloric acid produces N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride, which is a more stable form of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride.

Scientific Research Applications

N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has been used in scientific research for various purposes. One of the main applications of N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride is in the study of the nervous system. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has been shown to have an inhibitory effect on the neurotransmitter glycine, which is involved in the regulation of neuronal activity. N-(5-bromo-2-ethoxybenzyl)cyclopentanamine hydrochloride hydrochloride has also been used in the study of pain perception and the modulation of pain signals.

properties

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-17-14-8-7-12(15)9-11(14)10-16-13-5-3-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULLVIZBAOKCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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